3-methyl-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine
Description
This compound features a pyridine core substituted with a methoxy group linked to a piperidine ring, which is further functionalized with a 2-methylpyrazolo[1,5-a]pyrazine moiety. Its molecular formula is C₁₉H₂₂N₄O₂ (molecular weight: 338.4 g/mol). The structure combines multiple heterocyclic systems, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring planar aromatic interactions. The pyrazolo[1,5-a]pyrazine core is notable for its electron-rich nature, which may enhance binding affinity in biological systems .
Properties
IUPAC Name |
2-methyl-4-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-14-12-20-6-3-18(14)25-13-16-4-8-23(9-5-16)19-17-11-15(2)22-24(17)10-7-21-19/h3,6-7,10-12,16H,4-5,8-9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNYCBDYKIGMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)COC4=C(C=NC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells. Therefore, inhibiting CDK2 is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the replication of cancer cells.
Result of Action
The compound has demonstrated significant inhibitory activity against various cancer cell lines, including MCF-7, HCT-116, and HepG-2. It has shown to induce apoptosis within HCT cells. The compound’s IC50 values range from 0.057 ± 0.003 to 0.119 ± 0.007 μM, indicating its potent anti-proliferative activity.
Biochemical Analysis
Cellular Effects
Related compounds have shown cytotoxic activities against various cancer cell lines. This suggests that 3-methyl-4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine might influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation. This suggests that this compound might exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in heterocyclic cores, substituents, and linker groups. Below is a comparative analysis based on molecular features, synthesis, and inferred pharmacological properties.
Table 1: Structural and Functional Comparison
Key Differences and Implications:
Pyrazolo[1,5-a]pyrimidine analogs (e.g., in ) replace the pyrazine ring with pyrimidine, altering electron distribution and steric bulk .
Substituent Effects :
- The piperidine-methoxy linker in the target compound enhances conformational flexibility compared to rigid dihydropyridine or ester-linked systems .
- Methoxy and methyl groups in the target compound improve metabolic stability relative to polar substituents (e.g., hydroxyl groups in ’s carboxylate derivatives).
Synthetic Routes :
- The target compound likely requires transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to assemble the pyrazolo-pyrazine and pyridine units, similar to methods in and .
- In contrast, triazolopyridines () are synthesized via oxidative cyclization using NaOCl, a greener approach compared to Cr(VI)-based methods .
Biological Activity :
- While explicit data for the target compound is lacking, pyrazolo-pyrazine/pyrimidine cores are frequently associated with kinase inhibition (e.g., JAK2, EGFR) due to their ATP-binding site mimicry .
- Triazolopyridines () exhibit antibacterial activity, suggesting the target compound could be optimized for similar applications .
Research Findings and Trends
- Structural Diversity: highlights the prevalence of 4H-pyrazino/pyrido-pyrimidinone derivatives in patent literature, emphasizing their therapeutic versatility .
- Synthetic Efficiency: and demonstrate advancements in heterocyclic synthesis, favoring atom-economical and environmentally benign protocols .
- Pharmacological Potential: The target compound’s balance of lipophilicity (LogP ~2.5 estimated) and molecular weight aligns with Lipinski’s criteria for drug-likeness, supporting further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
